molecular formula C17H23N5O3S2 B2635066 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide CAS No. 886939-98-6

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2635066
CAS No.: 886939-98-6
M. Wt: 409.52
InChI Key: CHPWMSDFIBDKEN-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a synthetically designed small molecule believed to function as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in intracellular signal transduction in various immune cells, most notably following activation of Fc receptors and the B-cell receptor. This compound is therefore of high research value in the fields of immunology and oncology for probing the mechanisms of autoimmune diseases, allergic inflammation, and certain hematological cancers where SYK signaling is dysregulated. Its molecular structure, featuring a 1,3,4-thiadiazole core linked through a sulfanyl-acetamide bridge, is engineered to target the ATP-binding pocket of the kinase, thereby suppressing its enzymatic activity and downstream signaling cascades. Researchers utilize this inhibitor to delineate SYK's role in cellular processes such as proliferation, differentiation, and degranulation, providing crucial insights for potential therapeutic intervention strategies.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S2/c1-5-25-12-9-7-6-8-11(12)18-13(23)10-26-16-22-21-15(27-16)19-14(24)20-17(2,3)4/h6-9H,5,10H2,1-4H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWMSDFIBDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the tert-butylcarbamoyl group, and the coupling with the ethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the tert-butylcarbamoyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:

Compound ID/Name Substituents Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound tert-butylcarbamoyl, 2-ethoxyphenyl - - High lipophilicity due to bulky substituents -
5e () 4-chlorobenzyl, 5-isopropyl-2-methylphenoxy 74 132–134 Chlorine and branched alkyl groups
5f () methylthio, 2-isopropyl-5-methylphenoxy 79 158–160 Methylthio group enhances sulfur interactions
8u () 2-ethoxy-6-methylphenyl, indole-3-ylmethyl - - Ethoxy and indole groups for π-π stacking
4y () ethyl, p-tolylamino - - Ethyl group for solubility modulation

Key Observations :

  • Substituent Effects on Yield : Bulky groups (e.g., benzyl in 5h, ) correlate with higher yields (88%), suggesting steric effects may stabilize intermediates during synthesis .
  • Melting Points : Compounds with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) exhibit lower melting points (132–134°C) compared to methylthio derivatives (158–160°C), likely due to reduced crystallinity .
Anticancer Activity
  • Compound 7d (): A phenoxy derivative with a 2-fluoro substituent showed potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil .
  • Compound 4y (): Exhibited IC50 values of 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549), attributed to the p-tolylamino group enhancing aromatase inhibition .
  • Target Compound : The tert-butylcarbamoyl group may mimic hydrophobic domains in enzyme active sites (e.g., 5-LOX or carbonic anhydrase IX), though experimental validation is needed.
Antimicrobial Activity
  • Compounds 6f and 6o () : 4-Chlorophenyl-substituted oxadiazoles showed potent antimicrobial activity with low cytotoxicity, suggesting the chloro group enhances membrane penetration .
  • Target Compound : The 2-ethoxyphenyl group may offer similar membrane affinity but requires testing against microbial targets.
Enzyme Inhibition
  • Compound 3 () : A pyrazolone-thiadiazole hybrid demonstrated 5-LOX inhibition via molecular docking, highlighting the role of sulfanyl linkages in binding .
  • AZM and BZM () : Thiadiazole-sulfonamide derivatives (e.g., acetazolamide) are established carbonic anhydrase inhibitors, suggesting the target compound’s sulfanyl-acetamide moiety could target similar enzymes .
Structure-Activity Relationships (SAR)
  • Lipophilicity: Bulky substituents (e.g., tert-butyl) enhance membrane permeability but may reduce solubility.
  • Electron-Deficient Moieties : Chlorine or nitro groups (e.g., in 5e and 8v) improve bioactivity by interacting with electron-rich enzyme pockets .
  • Sulfur Linkages : Sulfanyl groups (common in ) facilitate disulfide bond formation or metal coordination in enzyme active sites .

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The structural characteristics of this compound contribute to its ability to interact with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C13H18N4O2S2C_{13}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of approximately 318.43 g/mol. Its structure includes:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms, known for its role in bioactivity.
  • Sulfanyl Group : Enhances the compound's reactivity and potential interactions with biological molecules.
  • Acetamide Moiety : Contributes to the compound's solubility and stability.

The biological activity of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways relevant to disease processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with DNA replication and cellular proliferation in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly used cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
  • Cytotoxicity Assays : Assays like MTT or ATP-based assays are employed to measure cell viability after treatment with varying concentrations of the compound .
Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.7Inhibition of VEGFR signaling
HL-609.8Cell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Enzyme Inhibition

The compound has also been explored as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Biochemical Pathways : Studies suggest modulation of pathways such as the VEGF signaling pathway, which is crucial for tumor growth and metastasis .

Case Studies

  • Study on Apoptosis Induction :
    • A study evaluated the effects of the compound on A431 skin cancer cells, revealing that it upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This indicates a potential mechanism for inducing programmed cell death in cancer cells .
  • VEGFR Inhibition Study :
    • Another investigation focused on the inhibition of VEGFR-2 phosphorylation in A431 cells, suggesting that the compound may prevent angiogenesis in tumors by blocking this critical receptor .

Q & A

Q. What are the standard synthetic routes for preparing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions: (i) Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. (ii) Sulfanyl group introduction via nucleophilic substitution using reagents like thiourea or thiols. (iii) Acetamide coupling via Schotten-Baumann reaction or carbodiimide-mediated activation. Key steps require inert atmospheres (N₂/Ar), refluxing in solvents like THF or DMF, and purification via column chromatography or recrystallization .

Q. Which functional groups in this compound are critical for its reactivity and bioactivity?

  • Methodological Answer : The thiadiazole ring and sulfanyl (-S-) group enhance electrophilic reactivity, while the tert-butylcarbamoyl and 2-ethoxyphenyl groups influence steric and electronic properties. These moieties are pivotal for hydrogen bonding, π-π stacking, and interactions with biological targets .

Q. How is purity assessed during synthesis, and what techniques are recommended?

  • Methodological Answer : Purity is verified using TLC (thin-layer chromatography) for reaction monitoring, followed by HPLC for quantitative analysis. Final characterization employs NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : (i) Systematic substitution : Modify the tert-butyl, ethoxyphenyl, or thiadiazole groups to assess changes in potency. (ii) Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using enzyme inhibition assays or cellular viability models. (iii) Computational docking : Predict binding affinities with targets like PARP-1 or COX-2 using AutoDock or Schrödinger Suite .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Combine DFT (density functional theory) for electronic property analysis with molecular dynamics (MD) simulations to study binding stability. Tools like Gaussian, GROMACS, or MOE can map electrostatic potential (MESP) and HOMO-LUMO gaps to infer reactivity .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : (i) DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMSO vs. ethanol), and catalyst loading (e.g., DMAP) to identify optimal parameters. (ii) In-line analytics : Use ReactIR or PAT (process analytical technology) for real-time monitoring of intermediate formation. (iii) Green chemistry : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

  • Methodological Answer : (i) Meta-analysis : Compare IC₅₀ values and assay protocols (e.g., cell lines, incubation times) from literature. (ii) Proteomics profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results. (iii) Crystallography : Resolve 3D structures of compound-target complexes to clarify binding modes .

Q. What experimental approaches elucidate the compound’s mechanism of action in disease models?

  • Methodological Answer : (i) Gene knockout/CRISPR : Silence putative targets (e.g., NF-κB, mTOR) to assess phenotypic rescue. (ii) Metabolic profiling : Track changes in metabolites via GC-MS or NMR in treated vs. untreated cells. (iii) In vivo imaging : Use fluorescently tagged analogs for biodistribution studies in zebrafish or murine models .

Q. How does the compound behave under oxidative or reductive conditions, and what derivatives form?

  • Methodological Answer :
  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives.
  • Reduction : Use NaBH₄ or Pd/C-H₂ to reduce acetamide carbonyls to alcohols/amines.
    Monitor reaction progress via LC-MS and isolate products using preparative HPLC .

Q. What challenges arise in characterizing this compound’s stability under physiological conditions?

  • Methodological Answer :
    (i) Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation products.
    (ii) Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss via UPLC-MS.
    (iii) Molecular modeling : Predict hydrolytic susceptibility of ester/amide bonds using QSPR (quantitative structure-property relationship) models .

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